molecular formula C7H12O2Si B1210356 (Furan-2-yloxy)trimethylsilane CAS No. 61550-02-5

(Furan-2-yloxy)trimethylsilane

Cat. No. B1210356
CAS RN: 61550-02-5
M. Wt: 156.25 g/mol
InChI Key: ILBCDLOQMRDXLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Furan-2-yloxy)trimethylsilane involves reactions with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the formation of 4-substituted 2-buten-4-olides. This process has been demonstrated to produce unstable 2-substituted 3-penten-4-olides as major products in some reactions, which upon hydrolysis give 2,5-alkanediones. Notably, the compound also reacts with dienophiles to form diverse structures, including γ-butenolides and furan polyesters (Asaoka, Sugimura, & Takei, 1979).

Molecular Structure Analysis

The molecular structure of (Furan-2-yloxy)trimethylsilane allows it to participate in various chemical reactions. Its structure is conducive to the formation of γ-butenolides through aminoalkylation, utilizing preformed and in situ generated ternary iminium salts without the need for mercury or silver catalysts. This versatility is essential for the compound's utility in organic synthesis, enabling the construction of complex molecular architectures (Piper & Risch, 2003).

Chemical Reactions and Properties

(Furan-2-yloxy)trimethylsilane undergoes various chemical reactions that highlight its chemical properties. It has been used in the four-carbon elongation of aldehydo sugars, demonstrating its role as a nucleophilic four-carbon synthon that reacts with sugar aldehydes and imines. This reactivity pattern emphasizes the compound's utility in synthesizing higher carbon sugars with very high diastereoselection, showcasing its potential in creating homochiral candidates for further manipulation (Casiraghi, Colombo, Rassu, & Spanu, 1990).

Physical Properties Analysis

The physical properties of (Furan-2-yloxy)trimethylsilane, such as solubility, melting point, and boiling point, are critical for its handling and application in synthesis processes. While specific studies focusing solely on the physical properties of this compound were not identified, these properties are typically inferred based on its chemical structure and behavior in various reactions.

Chemical Properties Analysis

The chemical properties of (Furan-2-yloxy)trimethylsilane, including its reactivity with different chemical agents and stability under various conditions, are fundamental to its application in organic synthesis. Its ability to undergo reactions with orthocarboxylic esters and acetals in the presence of Lewis acids, leading to the formation of diverse organic compounds, underscores its versatility and utility in synthetic organic chemistry. Additionally, its role in the synthesis of higher monosaccharides through the four-carbon elongation of aldehydo sugars highlights its importance in the synthesis of complex organic molecules (Asaoka et al., 1979), (Casiraghi et al., 1990).

Scientific Research Applications

Synthesis of γ-Arylidenebutenolides

(Furan-2-yloxy)trimethylsilane has been used in the aminoalkylation process to yield γ-butenolides. This process, utilizing preformed and in situ generated ternary iminium salts, is significant as it eliminates the need for mercury or silver catalysts, typically required in other methodologies. This advancement offers a more environmentally friendly and potentially safer approach to synthesizing these compounds (Piper & Risch, 2003).

Efficient Synthesis of Acenaphtho[1,2-b]furan Compounds

The compound has been integral in synthesizing new derivatives of acenaphtho[1,2-b]furan. By employing a one-pot reaction involving (acenaphthylen-1-yloxy)trimethylsilane, various aldehydes, and isocyanides in the presence of silica-supported ionic liquid, efficient and novel derivatives were synthesized (Sandaroos, Goldani, & Damavandi, 2013).

Reactions with Orthocarboxylic Esters, Acetals, and Acylal

2-(Trimethylsiloxy)furan reacted with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids to produce 4-substituted 2-buten-4-olides. This reaction demonstrates the versatility of (Furan-2-yloxy)trimethylsilane in forming a variety of chemical structures under specific conditions, which could be useful in various synthetic applications (Asaoka, Sugimura, & Takei, 1979).

Butenolide Route to Higher Monosaccharides

2-(Trimethylsiloxy)furan has been used as a nucleophilic four-carbon synthon reacting with sugar aldehydes and imines. This reaction, catalyzed by BF3 etherate, produces γ-C-glycosylated butenolides. These butenolides are crucial as they represent versatile homochiral candidates for conversion into higher carbon sugars, highlighting the compound's role in complex carbohydrate synthesis (Casiraghi, Colombo, Rassu, & Spanu, 1990).

Novel Acenaphtho[1,2-b]furan-8-amines Synthesis

A new method for preparing acenaphtho[1,2-b]furan-8-(alky or aryl) amine derivatives utilized (acenaphthylen-1-yloxy)trimethylsilane in a catalyst-free one-pot cyclocondensation process. This approach underscores the compound's role in facilitating the synthesis of complex organic molecules without the need for additional catalysts (Sandaroos et al., 2012).

Safety And Hazards

(Furan-2-yloxy)trimethylsilane is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

furan-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBCDLOQMRDXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977118
Record name [(Furan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Furan-2-yloxy)trimethylsilane

CAS RN

61550-02-5
Record name Furan, 2-((trimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Furan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsiloxy)furan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Piper, N Risch - Arkivoc, 2003 - arkat-usa.org
The aminoalkylation of (furan-2-yloxy) trimethylsilane (1) from inexpensive starting materials yields γ-butenolides 4. Preformed and in situ generated ternary iminium salts are used. In …
Number of citations: 7 www.arkat-usa.org
AB Koldobskii, NP Tsvetkov, EV Solodova… - Synfacts, 2010 - thieme-connect.com
Significance: Reported is a three-step synthesis of 5-trifluoromethylated furanones from cyclobutenes. The starting materials are available via a [2+ 2] cyclization from the corresponding …
Number of citations: 2 www.thieme-connect.com
LS Zheng, L Li, KF Yang, ZJ Zheng, XQ Xiao, LW Xu - Tetrahedron, 2013 - Elsevier
A new family of C 2 -axially chiral monophosphines (Ar-NNPs) from Ar-BINMOLs was developed for silver-catalyzed asymmetric vinylogous Mannich reaction of (furan-2-yloxy)…
Number of citations: 45 www.sciencedirect.com
RK Boeckman Jr, JM Niziol, KF Biegasiewicz - Organic letters, 2018 - ACS Publications
A scalable synthesis of the potent antitumor agent, (−)-rasfonin, has been achieved. The synthetic strategy features a highly convergent approach based on a single protocol …
Number of citations: 7 pubs.acs.org
BV Burger, M Pošta, ME Light, MG Kulkarni… - South African Journal of …, 2018 - Elsevier
Plant-derived smoke is known to play an important role in promoting germination in the post-fire environment, thereby stimulating regeneration of vegetation from the soil seed bank …
Number of citations: 26 www.sciencedirect.com
A Yazici, SG Pyne - Synthesis, 2009 - thieme-connect.com
This review highlights the advances in the literature up to July 2008 on the intermolecular reactions of acyclic and cyclic N-acyliminium ions. This is an update of an earlier review in …
Number of citations: 137 www.thieme-connect.com
N Dupré, P Rémy, K Micoine, C Boglio… - … A European Journal, 2010 - Wiley Online Library
The preparation of new organosoluble Lewis acidic polyoxometalates (POMs) is reported. These complexes were prepared by the incorporation of Zr, Sc, and Y atoms into the …
S Hanessian, Y Hou, M Bayrakdarian… - The Journal of …, 2005 - ACS Publications
The synthesis of diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids in enantiopure form was achieved relying on aldol condensations of N-substituted α-amino aldehydes …
Number of citations: 17 pubs.acs.org
XF Bai, YM Cui, J Cao, LW Xu - Accounts of Chemical Research, 2022 - ACS Publications
Conspectus Enantiopure atropisomers have become increasingly important in asymmetric synthesis and catalysis, pharmaceutical science, and material science since the discovery of …
Number of citations: 32 pubs.acs.org
WJ Liu, N Li, LZ Gong - Asymmetric catalysis from a Chinese perspective, 2011 - Springer
Asymmetric organocatalysis has been receiving considerable attention in the last decade and thereby made tremendous advances. Chinese researchers have also intensified efforts to …
Number of citations: 7 link.springer.com

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